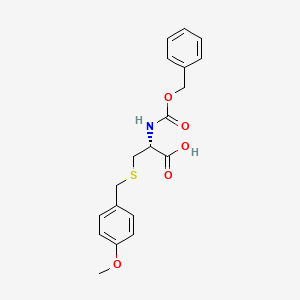

Z-Cys(pmeobzl)-OH

Description

Strategic Importance of Cysteine Thiol Protection in Peptide Chemistry

Among the 20 proteinogenic amino acids, cysteine holds a unique position due to the nucleophilic and readily oxidizable nature of its thiol side chain (-SH). rsc.org While this reactivity is crucial for the biological function of many proteins—forming disulfide bridges that stabilize tertiary and quaternary structures—it presents significant challenges during chemical synthesis. rsc.orgresearchgate.net

If left unprotected, the cysteine thiol can engage in several detrimental side reactions:

Uncontrolled Disulfide Formation: The thiol group can easily oxidize to form a disulfide bond with another cysteine residue, leading to dimers or oligomers of the peptide.

Side Reactions: As a potent nucleophile, the thiol can react with activated carboxyl groups or other electrophiles present in the reaction mixture.

Racemization: The presence of a free thiol can sometimes promote the loss of stereochemical integrity at the adjacent chiral center.

Historical Development and Evolution of Nα-Benzyloxycarbonyl (Z) and S-p-Methoxybenzyl (Mob/PMB) Protecting Groups

The compound Z-Cys(pmeobzl)-OH incorporates two historically significant protecting groups: the Benzyloxycarbonyl (Z) group for the α-amino function and the p-methoxybenzyl (Mob or PMB) group for the cysteine thiol.

The Benzyloxycarbonyl (Z or Cbz) group was introduced by Max Bergmann and Leonidas Zervas in the 1930s, a landmark development that revolutionized peptide chemistry. total-synthesis.com Before the Z group, the synthesis of even simple peptides was a formidable challenge. The Z group provided a reliable and straightforward method for protecting the amino group of an amino acid. creative-peptides.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under alkaline conditions. highfine.com A key advantage of the Z group is its stability to the basic and mildly acidic conditions often used in peptide synthesis, while being readily removable by catalytic hydrogenolysis (H2/Pd) or under strongly acidic conditions like HBr in acetic acid. creative-peptides.comtotal-synthesis.combachem.com This stability and reliable cleavage transformed the field, enabling the controlled, stepwise synthesis of oligopeptides for the first time. total-synthesis.com

The p-Methoxybenzyl (PMB or Mob) group is a derivative of the simpler benzyl (Bzl) group, which was also one of the earliest protectors for the cysteine thiol. researchgate.netresearchgate.net The addition of a methoxy (B1213986) group at the para position of the benzyl ring significantly alters the group's properties. This electron-donating methoxy group makes the S-PMB bond more susceptible to cleavage by acid than the S-Bzl bond. chem-station.com The PMB group is typically introduced via a Williamson ether synthesis-type reaction, reacting the thiol with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base. total-synthesis.comcommonorganicchemistry.com It is stable to the conditions used for Fmoc-based solid-phase peptide synthesis but can be cleaved under moderately acidic conditions, often using trifluoroacetic acid (TFA), sometimes in the presence of scavengers. commonorganicchemistry.comnih.gov This lability under specific acidic conditions allows it to be removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin in many synthetic strategies. chem-station.com

The combination of the Z group at the N-terminus and the PMB group on the cysteine side chain, as seen in this compound, represents a "classical" protecting group strategy often employed in solution-phase peptide synthesis.

| Protecting Group | Abbreviation | Protected Group | Typical Introduction Reagent | Common Cleavage Conditions | Key Features |

| Benzyloxycarbonyl | Z or Cbz | α-Amino | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH) creative-peptides.comtotal-synthesis.com | Historically significant; Stable to mild acid/base; Enables crystallization. creative-peptides.comtotal-synthesis.com |

| p-Methoxybenzyl | PMB or Mob | Thiol (Cysteine) | p-Methoxybenzyl Chloride (PMB-Cl) | Moderate to Strong Acid (TFA); Oxidation (DDQ) chem-station.comcommonorganicchemistry.com | More acid-labile than Benzyl (Bzl); Electron-donating group facilitates cleavage. chem-station.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIVJYICKMMKHE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Z Cys Pmeobzl Oh

Nα-Carbobenzoxy (Z) Protection Strategies for Cysteine

The introduction of the Carbobenzoxy (Z or Cbz) protecting group by Bergmann and Zervas in 1932 was a landmark in peptide synthesis, enabling the controlled formation of peptide bonds. medchemexpress.com The Z group is a benzyloxycarbonyl moiety that renders the amino group of an amino acid unreactive towards peptide coupling agents. medchemexpress.com It is stable under a variety of conditions but can be readily cleaved by catalytic hydrogenolysis, a feature that has made it a cornerstone in classical solution-phase peptide synthesis.

Synthetic Pathways for Z-Cys-OH Precursors

The synthesis of the Z-Cys-OH precursor typically involves the reaction of L-cysteine with benzyl (B1604629) chloroformate (also known as carbobenzoxy chloride, Cbz-Cl) under Schotten-Baumann conditions. This reaction is usually carried out in a biphasic system of an organic solvent and an aqueous alkaline solution at a low temperature to minimize side reactions and racemization.

A general synthetic scheme for the Nα-Carbobenzoxy protection of cysteine is as follows:

L-Cysteine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium carbonate. This deprotonates the amino group, making it nucleophilic. Benzyl chloroformate, dissolved in an organic solvent like dioxane or tetrahydrofuran, is then added dropwise to the cooled aqueous solution with vigorous stirring. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. After the reaction is complete, the mixture is acidified to precipitate the Z-Cys-OH product, which can then be isolated by filtration and purified by recrystallization.

| Reactant | Role | Key Considerations |

| L-Cysteine | Starting amino acid | - |

| Benzyl chloroformate | Z-protecting agent | Highly reactive, moisture-sensitive |

| Sodium hydroxide | Base | Controls pH, neutralizes HCl byproduct |

| Dioxane/Water | Solvent system | Biphasic medium for the reaction |

S-p-Methoxybenzyl (Mob/PMB) Protection Approaches for Cysteine Thiol

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during peptide synthesis. The p-methoxybenzyl (Mob or PMB) group is a widely used acid-labile protecting group for the cysteine thiol. Its electron-donating methoxy (B1213986) group facilitates its cleavage under milder acidic conditions compared to the unsubstituted benzyl group, often using trifluoroacetic acid (TFA).

Direct Alkylation Protocols for S-p-Methoxybenzyl Group Installation

The installation of the p-methoxybenzyl group onto the thiol side chain of cysteine is typically achieved through direct S-alkylation. This involves the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base. The reaction is generally carried out in a solvent that can dissolve both the cysteine and the alkylating agent.

A common protocol for the S-alkylation of L-cysteine with p-methoxybenzyl chloride is as follows:

L-cysteine hydrochloride is dissolved in a solvent mixture, often containing an alcohol and water, and the solution is cooled. A base, such as sodium hydroxide or an organic base like triethylamine, is added to neutralize the hydrochloride and deprotonate the thiol group, forming the more nucleophilic thiolate. p-Methoxybenzyl chloride is then added to the reaction mixture. The thiolate anion attacks the benzylic carbon of p-methoxybenzyl chloride in a nucleophilic substitution reaction, displacing the chloride and forming the S-p-methoxybenzyl-L-cysteine. The product can be isolated by adjusting the pH to its isoelectric point, leading to its precipitation.

| Reagent | Function | Typical Conditions |

| L-Cysteine | Substrate | - |

| p-Methoxybenzyl chloride | Alkylating agent | 1.0-1.2 equivalents |

| Base (e.g., NaOH) | Thiol deprotonation | To maintain alkaline pH |

| Solvent (e.g., EtOH/H2O) | Reaction medium | - |

| Temperature | Reaction parameter | 0 °C to room temperature |

Optimization of Reaction Conditions for High Purity and Yield

The synthesis of Z-Cys(pmeobzl)-OH can be accomplished in a stepwise manner, either by N-protection of S-p-methoxybenzyl-L-cysteine or by S-alkylation of Z-Cys-OH. The optimization of reaction conditions is crucial to maximize the yield and purity of the final product, minimizing side reactions such as over-alkylation, oxidation of the thiol, and racemization.

Key parameters for optimization include:

Stoichiometry of Reagents: Using a slight excess of the protecting group reagent can drive the reaction to completion, but a large excess can lead to purification challenges.

Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction rate and the solubility of reactants and products. For instance, in the S-alkylation step, a stronger base can increase the concentration of the thiolate, but also risks promoting side reactions.

Temperature Control: Low temperatures are generally preferred to reduce the rate of side reactions and prevent racemization, especially during the N-protection step.

pH Control: Maintaining the optimal pH is critical, particularly when working with amino acids in aqueous media, to ensure the desired functional group is in its reactive form.

The following table provides a hypothetical example of how reaction conditions could be optimized for the N-benzyloxycarbonylation of S-p-methoxybenzyl-L-cysteine.

| Entry | Benzyl Chloroformate (eq.) | Base | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 1.1 | NaHCO3 | 0-5 | 85 | 95 |

| 2 | 1.1 | NaOH | 0-5 | 88 | 92 (minor impurities) |

| 3 | 1.5 | NaHCO3 | 0-5 | 92 | 98 |

| 4 | 1.5 | NaHCO3 | 25 | 90 | 90 (increased byproducts) |

Green Chemistry Considerations in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. rsc.org This involves the use of less hazardous solvents, improving atom economy, and enhancing energy efficiency. rsc.org

Sustainable Solvent Selection and Reagent Efficiency Metrics

Traditional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research into greener alternatives is ongoing, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water being explored for various steps in peptide synthesis. acs.org The selection of a sustainable solvent depends on its performance in the specific reaction, its environmental footprint, and its safety profile.

Reagent efficiency is another key aspect of green chemistry in the synthesis of this compound. Metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used to quantify the efficiency of a chemical process.

Atom Economy measures the proportion of reactant atoms that are incorporated into the desired product.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

The table below illustrates a comparative analysis of different solvent choices for a hypothetical S-alkylation step, considering both yield and green chemistry metrics.

| Solvent | Yield (%) | E-Factor (calculated) | Green Chemistry Consideration |

| Dichloromethane (DCM) | 90 | 15 | Halogenated solvent, environmental concern |

| Tetrahydrofuran (THF) | 88 | 12 | Peroxide-forming, but less toxic than DCM |

| 2-Methyltetrahydrofuran (2-MeTHF) | 85 | 10 | Bio-based, greener alternative to THF |

| Ethanol/Water | 82 | 8 | Low toxicity, renewable, but may require more energy for removal |

Integration of Z Cys Pmeobzl Oh in Advanced Peptide Synthesis Methodologies

Application in Fragment Condensation and Protein Ligation Techniques

Precursor Role in Native Chemical Ligation (NCL) Methodologies

Native Chemical Ligation (NCL) has emerged as a cornerstone technique in modern peptide and protein synthesis, enabling the efficient assembly of large and complex biomolecules from smaller, synthetically accessible fragments. This powerful methodology relies on the chemoselective reaction between a peptide fragment bearing a C-terminal thioester and another fragment with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by an S-to-N acyl transfer, ultimately forming a native peptide bond at the ligation site. rsc.orgnih.govbachem.comnih.govethz.chresearchgate.net

The unique reactivity of the cysteine thiol side chain is central to NCL. However, this highly reactive thiol group necessitates protection during the various stages of solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as disulfide bond formation or interference with coupling chemistries. rsc.orgbachem.com Protected amino acid derivatives, such as Z-Cys(pmeobzl)-OH, serve as crucial precursors that facilitate the incorporation of cysteine residues into peptide fragments destined for NCL.

This compound is a protected cysteine derivative where the N-terminus is protected by the carbobenzoxy (Z) group, and the thiol side chain is protected by the p-methoxybenzyl (pMeOBzl, also known as Mob) group. The p-methoxybenzyl group offers several advantages for its role as a precursor in NCL strategies:

Stability during SPPS: The p-methoxybenzyl group is robust and stable under the conditions employed in both Fmoc and Boc-based SPPS. This stability ensures that the thiol remains protected throughout the peptide chain elongation process, preventing premature reactions and maintaining the integrity of the growing peptide sequence. elsevier.esfrontiersin.org

Selective Deprotection: Following peptide synthesis, the p-methoxybenzyl group can be selectively removed under specific conditions. Common methods include treatment with trifluoroacetic acid (TFA) or a combination of mercury(II) acetate (B1210297) and dithiothreitol (B142953) (DTT). elsevier.esfrontiersin.org This selective deprotection liberates the free cysteine thiol.

Enabling NCL: Once the p-methoxybenzyl protecting group is removed, the resulting free cysteine residue can be strategically utilized in NCL. If the peptide fragment is designed to be the C-terminal component, the free thiol can be converted into a thioester. Alternatively, if the fragment is intended as the N-terminal component, the deprotected cysteine residue directly participates in the ligation reaction with a C-terminal thioester fragment. rsc.orgnih.govnih.govethz.chresearchgate.netnih.gov

Therefore, this compound acts as a vital building block, allowing for the precise incorporation of a cysteine residue into peptide segments that can subsequently undergo the critical steps required for Native Chemical Ligation, thereby facilitating the synthesis of larger, more complex peptide and protein structures.

| Property/Application | Detail | Source Snippet(s) |

| Protecting Group | p-methoxybenzyl (pMeOBzl / Mob) | rsc.orgelsevier.esfrontiersin.orggoogle.com |

| Target Moiety | Cysteine Thiol (-SH) | rsc.orgbachem.comelsevier.esfrontiersin.orggoogle.com |

| Compatibility with SPPS | Stable under Fmoc and Boc chemistries, ensuring protection during peptide chain elongation. | elsevier.esfrontiersin.org |

| Deprotection Methods | Acidolytic cleavage (e.g., TFA), or treatment with Hg(OAc)₂/DTT. | elsevier.esfrontiersin.org |

| Role in NCL | Enables the incorporation of cysteine into peptide fragments. After deprotection, the thiol can be converted to a thioester or serve as the N-terminal residue for ligation. | rsc.orgnih.govnih.govethz.chresearchgate.netnih.gov |

| Advantages for NCL | Provides robust protection during synthesis and allows for controlled release of the reactive thiol for subsequent ligation steps. | elsevier.esfrontiersin.org |

Compound List:

this compound

Deprotection Mechanisms and Selectivity of Z Cys Pmeobzl Oh Derived Peptides

Nα-Benzyloxycarbonyl (Z) Deprotection Chemistry

The Nα-benzyloxycarbonyl (Z) protecting group is a carbamate (B1207046) that shields the primary amine of an amino acid. Its removal is typically achieved through reductive or acid-mediated methods, each with distinct mechanisms and selectivities.

Catalytic Hydrogenolysis Conditions and Limitations

Catalytic hydrogenolysis is a widely used method for the removal of the Z group total-synthesis.comnih.govnih.govmasterorganicchemistry.comresearchgate.netcommonorganicchemistry.com. This process involves the cleavage of the benzylic C-O bond of the carbamate under a hydrogen atmosphere in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) total-synthesis.comnih.govresearchgate.netcommonorganicchemistry.com.

Mechanism: The mechanism involves the adsorption of hydrogen onto the catalyst surface, followed by the reductive cleavage of the Z group. This process liberates toluene (B28343) and the deprotected amine, with the carbamate intermediate readily decarboxylating to yield the free amine total-synthesis.com. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene, can also be employed total-synthesis.com.

Conditions: Typical conditions involve using hydrogen gas (often at atmospheric pressure) and a Pd/C catalyst in solvents such as methanol, ethanol, or ethyl acetate (B1210297) total-synthesis.comnih.govresearchgate.netcommonorganicchemistry.com. The reaction is generally rapid and efficient. In situ generation of hydrogen using sodium borohydride (B1222165) (NaBH4) with Pd/C offers a convenient alternative to handling hydrogen gas researchgate.net.

Limitations: Catalytic hydrogenolysis is incompatible with other functional groups susceptible to reduction, such as alkenes, alkynes, nitro groups, benzyl (B1604629) ethers, and disulfides total-synthesis.com. The presence of free amines can sometimes deactivate the palladium catalyst, leading to incomplete deprotection nih.gov.

Acid-Mediated Cleavage Mechanisms

While Z is generally considered stable to mild acids, it can be cleaved under stronger acidic conditions total-synthesis.commasterorganicchemistry.comtotal-synthesis.com.

Mechanism: Acid-mediated cleavage typically proceeds via protonation of the carbamate carbonyl oxygen, making the benzylic carbon more susceptible to nucleophilic attack. This leads to the formation of a benzyl cation, which is then scavenged by nucleophiles present in the reaction mixture, and the release of carbon dioxide and the free amine total-synthesis.commasterorganicchemistry.comtotal-synthesis.com.

Conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr) in acetic acid are used. The presence of scavengers like anisole (B1667542) or thioanisole (B89551) is often recommended to trap the reactive benzyl cation and prevent alkylation of sensitive amino acid side chains, such as tryptophan or cysteine masterorganicchemistry.compeptide.com.

Limitations: This method can be less selective than hydrogenolysis, potentially leading to side reactions like the formation of benzyl esters or alkylation of nucleophilic amino acid side chains. Harsh acidic conditions may also cause racemization of the amino acid residue total-synthesis.compeptide.com.

S-p-Methoxybenzyl (Mob/PMB) Deprotection Strategies for Cysteine Thiol

The p-methoxybenzyl (PMB) group is a common protecting group for the cysteine thiol due to its stability under many peptide synthesis conditions and its relatively facile removal. However, the removal conditions can vary in harshness and selectivity.

Harsh Acidolytic Conditions and Their Specificity (e.g., HF, hot TFA)

Strongly acidic conditions are frequently employed for the cleavage of the PMB group, particularly in the final deprotection step of solid-phase peptide synthesis (SPPS).

Reagents: Anhydrous hydrogen fluoride (B91410) (HF) is a potent reagent for PMB cleavage, often used in combination with scavengers like anisole or m-cresol (B1676322) researchgate.netgoogle.com. Trifluoroacetic acid (TFA), especially at elevated temperatures or in concentrated solutions, is also commonly used, typically with scavengers such as thioanisole, anisole, or ethanedithiol (EDT) to trap the resulting p-methoxybenzyl cation peptide.compeptide.comresearchgate.netresearchgate.netcapes.gov.brnih.govpnas.orgcommonorganicchemistry.comsigmaaldrich.com.

Mechanism: The acid protonates the methoxy (B1213986) group or the sulfur atom of the thioether, facilitating the cleavage of the C-S bond and generating a stabilized p-methoxybenzyl cation researchgate.netresearchgate.netnih.govnii.ac.jp. This cation is then trapped by the added scavenger.

Specificity and Limitations: HF is highly effective but also corrosive and toxic, requiring specialized equipment google.comnih.gov. TFA-based cocktails are more common, but under strongly acidic conditions, the p-methoxybenzyl cation can migrate to the thiol of another cysteine residue or react with other nucleophilic side chains like tryptophan or methionine peptide.comnih.gov. The relative lability of PMB in TFA-based cocktails is noted to be higher than that of acetamidomethyl (Acm) or tert-butyl (tBu) groups researchgate.net. Careful selection of scavengers is critical to minimize side reactions.

Oxidative Deprotection Pathways and Reagents (e.g., Tl(III) trifluoroacetate (B77799), I2)

Oxidative methods offer an alternative route for PMB deprotection, often involving the oxidation of the sulfur atom.

Reagents: Thallium(III) trifluoroacetate (TTFA) and iodine (I2) are prominent reagents in this category peptide.comresearchgate.netsigmaaldrich.comspringernature.com. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has also been explored but can lead to side products nih.gov.

Mechanism: TTFA oxidizes the thioether to a sulfonium (B1226848) intermediate, which is then susceptible to nucleophilic attack, leading to cleavage researchgate.net. Iodine can react with the sulfur atom to form iodonium (B1229267) intermediates, promoting cleavage peptide.comresearchgate.netsigmaaldrich.comspringernature.com.

Limitations: TTFA is highly toxic researchgate.netnih.gov. Iodine, while effective, can lead to non-specific iodination of tyrosine or tryptophan residues and oxidation of the peptide to form disulfide bonds if not carefully controlled researchgate.net.

Milder Thiol-Assisted and Thiophilic Reagent-Mediated Cleavage

Several reagents that exhibit thiophilicity or involve thiol-mediated reactions can cleave the PMB group under milder conditions, offering better selectivity.

Reagents: Thiophilic reagents include silver(I) salts (e.g., silver trifluoromethanesulfonate (B1224126) (AgOTf), silver tetrafluoroborate (B81430) (AgBF4)) and mercury(II) salts (e.g., mercury(II) acetate (Hg(OAc)2)) peptide.comresearchgate.netresearchgate.netsigmaaldrich.compsu.edu. Oxidative disulfides like 2,2′-dithiobis(5-nitropyridine) (DTNP) and 2,2′-dithiodipyridine (DTP), often in the presence of TFA, are also effective researchgate.netnih.gov. N-halosuccinimides (NCS, NBS) can also be used, sometimes in conjunction with thiols researchgate.netuni-regensburg.de.

Mechanism: Thiophilic metal ions like Ag(I) and Hg(II) coordinate strongly to the sulfur atom, facilitating the cleavage of the C-S bond peptide.comresearchgate.netpsu.edu. DTNP and DTP, when activated by TFA, react with the PMB thioether, leading to cleavage and formation of a mixed disulfide with the reagent's pyridine (B92270) moiety researchgate.netnih.gov. NCS can also mediate cleavage and disulfide formation researchgate.netuni-regensburg.de. Silver trifluoromethanesulfonate in TFA is noted to be effective for both PMB and acetamidomethyl (Acm) groups researchgate.netsigmaaldrich.compsu.edu.

Selectivity: These methods are often preferred when other acid-labile or oxidizable groups are present. For instance, AgOTf is more reactive than silver trifluoroacetate and can cleave PMB and Acm groups while leaving others like S-adamantyl or S-t-butyl intact psu.edu. DTNP requires specific stoichiometry and scavengers for cysteine PMB deprotection, differing from selenocysteine (B57510) researchgate.netnih.gov.

Stereochemical Integrity and Side Reaction Control in Z Cys Pmeobzl Oh Chemistry

Mechanistic Understanding of Racemization and Epimerization in Cysteine Residues

Cysteine is one of the amino acids most susceptible to racemization during peptide synthesis. peptide.comnih.gov This loss of stereochemical integrity can occur through two primary, base-catalyzed pathways: direct enolization (Hα abstraction) and the formation of a 5(4H)-oxazolone intermediate. mdpi.com While activation of the carboxylic acid group is a prerequisite for oxazolone (B7731731) formation, cysteine is also particularly vulnerable to direct deprotonation at the alpha-carbon (Cα). nih.gov This heightened acidity of the Cα proton is attributed to the electron-withdrawing nature of the protected sulfur side chain.

Influence of Protecting Group Selection on Stereochemical Stability

The choice of the thiol protecting group is a critical determinant of the stereochemical stability of the cysteine residue during peptide bond formation. Groups with strong electron-withdrawing properties can increase the acidity of the Cα proton, making the residue more susceptible to base-mediated epimerization. Conversely, electron-donating protecting groups can mitigate this effect.

The p-methoxybenzyl (pMeobzl or Mob) group, featured in Z-Cys(pmeobzl)-OH, possesses an electron-donating methoxy (B1213986) substituent on the benzyl (B1604629) ring. Research comparing various S-protecting groups has shown that those with electron-donating properties can significantly reduce the level of racemization during coupling reactions. For instance, studies using the structurally similar methoxybenzyl-oxymethyl (MBom) group demonstrated substantially lower racemization levels compared to the standard trityl (Trt) group, especially under aggressive coupling conditions such as microwave-assisted synthesis. nih.gov The Trityl group, lacking such an electron-donating feature, is associated with a considerable level of racemization. nih.govnih.gov The electron-donating character of the p-methoxybenzyl group in this compound helps to destabilize the formation of a carbanion at the Cα, thereby preserving stereochemical integrity during activation and coupling.

Table 1: Influence of Cysteine S-Protecting Group on Racemization during Synthesis of H-Gly-Cys-Phe-NH₂

| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) | Source |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | MW-assisted, 50/80 °C | 10.9 / 26.6 | nih.gov |

This table illustrates the significant reduction in racemization achieved with an electron-donating protecting group (MBom), analogous in electronic effect to the p-methoxybenzyl group.

Base-Induced Epimerization Pathways During Deprotection and Coupling

Base-induced epimerization is a significant risk, particularly during two key stages of solid-phase peptide synthesis (SPPS): the repeated exposure to piperidine (B6355638) for Nα-Fmoc group removal and the use of tertiary amine bases like diisopropylethylamine (DIEA) during the carboxyl activation/coupling step. mdpi.comnih.govthieme-connect.de C-terminal cysteine residues are especially vulnerable. peptide.comnih.gov

The mechanism involves the abstraction of the Cα proton by the base, leading to a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com This process is pronounced for cysteine due to the stabilizing effect of the adjacent sulfur atom on the carbanion. The use of this compound in solution-phase synthesis, or in synthetic strategies that avoid repeated strong base treatments (such as Boc-based SPPS), can circumvent the issues associated with piperidine-induced epimerization seen in Fmoc-SPPS.

Prevention and Mitigation of Undesirable Side Reactions Involving the Cysteine Thiol and Protecting Groups

The reactivity of the cysteine thiol group, even when protected, can lead to several undesirable side reactions beyond racemization. The p-methoxybenzyl protecting group itself can participate in or be susceptible to specific chemical transformations under synthetic conditions.

Control of Cysteine Oxidation and Alkylation Pathways

The primary purpose of the S-p-methoxybenzyl group is to prevent the nucleophilic thiol from engaging in unwanted oxidation (e.g., disulfide formation) or alkylation during peptide synthesis. rsc.org However, the protecting group itself is not entirely inert.

Oxidation: The sulfur atom in Cys(pmeobzl) can be oxidized under certain conditions to form the corresponding sulfoxide (B87167), Cys(pmeobzl)(O). researchgate.netresearchgate.net This sulfoxide is a key intermediate in some specialized synthetic methodologies, such as tryptathionine formation, but represents an undesired byproduct in standard synthesis. researchgate.net Its formation can be minimized by avoiding strong oxidizing agents and ensuring reagents are free of oxidative impurities.

Alkylation: During the final cleavage step in SPPS, typically with strong acids like trifluoroacetic acid (TFA), carbocations are generated from the resin linker (e.g., from Wang resin) or other protecting groups. peptide.com The protected cysteine can be susceptible to S-alkylation by these reactive species. nih.gov While the p-methoxybenzyl group is generally stable to TFA, harsh cleavage conditions can lead to its removal, exposing the free thiol which can then be alkylated by scavenged cations. nih.govnih.gov The use of efficient scavenger cocktails is essential to intercept these carbocations and prevent re-alkylation of the desired product.

Strategies for Minimizing Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of a growing peptide chain, resulting in the cleavage of the dipeptide from the resin and termination of the synthesis. peptide.com This intramolecular cyclization is catalyzed by the free N-terminal amine of the second amino acid attacking the ester linkage of the first amino acid to the resin.

The reaction is particularly prevalent in Fmoc-based SPPS following the deprotection of the second amino acid. peptide.com Several strategies are employed to mitigate this side reaction:

Resin Selection: Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, physically impedes the N-terminal amine from attacking the resin linkage, thus suppressing DKP formation. peptide.com

Use of Dipeptide Building Blocks: A highly effective method involves coupling the first two amino acids as a pre-formed dipeptide unit. This strategy bypasses the vulnerable dipeptidyl-resin intermediate altogether.

Modified Deprotection Conditions: While standard 20% piperidine in DMF is effective for Fmoc removal, alternative conditions can reduce DKP formation. For example, using reagents like DBU in combination with piperazine (B1678402) has been shown to be effective.

While DKP formation is primarily a concern in SPPS, it can also occur in solution-phase synthesis if a dipeptide ester is deprotected at the N-terminus without immediate subsequent coupling. royalsocietypublishing.org

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N-benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| pmeobzl / Mob | p-methoxybenzyl |

| Trt | Trityl (triphenylmethyl) |

| MBom | Methoxybenzyl-oxymethyl |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| DIEA | N,N-Diisopropylethylamine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| NMM | N-Methylmorpholine |

| PS | Proton Sponge (1,8-Bis(dimethylamino)naphthalene) |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| DMF | Dimethylformamide |

| 2-CTC Resin | 2-Chlorotrityl chloride resin |

Management of Adduct Formation during Protecting Group Cleavage

The removal of the p-methoxybenzyl (pmeobzl) protecting group from the cysteine thiol in this compound is a critical step in peptide synthesis that can be accompanied by the formation of various adducts if not properly managed. The cleavage of the pmeobzl group is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). The carbocation generated from the protecting group during cleavage is a reactive electrophile that can be captured by nucleophilic residues on the peptide, leading to unwanted side products. Effective management of these reactive species through the use of scavengers is therefore essential to ensure the integrity of the final peptide.

A variety of cleavage cocktails have been developed to minimize adduct formation. These cocktails typically consist of a strong acid, such as TFA, and one or more scavengers. Thioanisole (B89551) is a commonly employed scavenger that can effectively capture the pmeobzl cation. nih.govnih.gov Studies have shown that in the case of deprotecting the p-methoxybenzyl group from cysteine, the addition of thioanisole is crucial for the reaction to proceed effectively when using reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA. nih.govnih.gov

Triisopropylsilane (TIS) is another widely used scavenger in peptide cleavage cocktails. nih.gov While traditionally viewed as a cation scavenger, TIS can also act as a reducing agent, facilitating the removal of S-protecting groups. nih.gov However, its use requires careful consideration as it can also promote disulfide formation. nih.gov The choice and concentration of scavenger, as well as the reaction temperature and time, are all critical factors that must be optimized to prevent the formation of adducts and other side reactions. nih.gov For instance, the formation of S-tert-butylated cysteine residues can occur when using tert-butyl-based protecting groups elsewhere in the peptide, due to the reaction of the liberated cysteine thiol with tBu cations. acs.org The selection of an appropriate scavenger is key to mitigating such side reactions. acs.org

Below is a table summarizing various research findings on cleavage cocktails used for the deprotection of cysteine and the management of side reactions.

Table 1: Research Findings on Cleavage Cocktails for Cysteine Deprotection

| Cleavage Cocktail Components | Target Protecting Group(s) | Key Findings | Reference(s) |

|---|---|---|---|

| DTNP in TFA with thioanisole | p-methoxybenzyl (pmeobzl) | Thioanisole was found to be essential for the removal of the pmeobzl group from cysteine. | nih.govresearchgate.net |

| TFA / TIS / H₂O | Trityl (Trt) | TIS acts as a scavenger to prevent the reattachment of the trityl cation. | rsc.org |

| TFA with various scavengers (DTT, 1,4-BDMT, DMS, thioanisole, m-cresol (B1676322), anisole (B1667542), PPh₃, TCEP, TIS, H₂O) | tBu-based protecting groups | Studied the suppression of S-tert-butylated Cys formation; disulfide-reducing agents like DTT and 1,4-BDMT were among the scavengers tested. | acs.org |

Suppression of Aspartimide Formation in Cysteine-Containing Peptides

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid (Asp). biotage.comiris-biotech.denih.gov This intramolecular cyclization reaction involves the attack of the backbone amide nitrogen on the side-chain carboxyl group of an adjacent aspartyl residue, leading to the formation of a succinimide (B58015) ring. This can result in a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. iris-biotech.de The presence of a cysteine residue in the peptide sequence can influence the propensity for aspartimide formation, and specific strategies are required to suppress this unwanted side reaction.

The rate of aspartimide formation is highly sequence-dependent, with Asp-Gly and Asp-Asn sequences being particularly susceptible. iris-biotech.dersc.org Several approaches have been developed to minimize aspartimide formation. One common strategy is the use of sterically hindered protecting groups for the aspartic acid side chain, which physically blocks the cyclization reaction. biotage.comnih.govnih.gov Examples include the 3-methylpent-3-yl (OMpe) and trialkylcarbinol based esters. nih.govrsc.orgnih.gov

Another effective method is to modify the Fmoc deprotection conditions. The use of weaker bases, such as piperazine instead of piperidine, can reduce the rate of aspartimide formation. biotage.com Additionally, the addition of acidic additives to the deprotection solution has been shown to be beneficial. Hydroxybenzotriazole (HOBt) or formic acid can be added to the piperidine solution to lower the basicity and thereby suppress the cyclization. biotage.comiris-biotech.dersc.org

Backbone protection strategies have also been employed. The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amide bond following the aspartic acid residue can effectively prevent aspartimide formation. iris-biotech.de This is particularly useful for challenging sequences like Asp-Gly. iris-biotech.de

The choice of protecting group on the cysteine residue itself can also have an influence on the formation of aspartimide. researchgate.net For instance, coupling Fmoc-Asp(OtBu)-OH to a cysteine residue protected with an acetamidomethyl (Acm) group can lead to a high propensity for aspartimide formation in the presence of a base. bachem.com

The following table summarizes various strategies and their effectiveness in suppressing aspartimide formation.

Table 2: Strategies for the Suppression of Aspartimide Formation

| Strategy | Method | Key Findings | Reference(s) |

|---|---|---|---|

| Modification of Fmoc Deprotection Conditions | Addition of 0.1 M HOBt to the piperidine solution. | Significantly reduces aspartimide formation. | biotage.comrsc.org |

| Use of a weaker base, such as piperazine. | Effective at removing the Fmoc group while suppressing aspartimide formation. | biotage.com | |

| Addition of formic acid to the deprotection solution. | Reduces aspartimide formation, with the effect being sequence-dependent. | iris-biotech.dersc.org | |

| Use of Sterically Hindered Asp Side-Chain Protecting Groups | β-trialkylmethyl esters. | Almost complete reduction of aspartimide formation and suppression of epimerization. | nih.gov |

| 3-methylpent-3-yl (OMpe) ester. | Steric bulk hinders the formation of the succinimide ring. | nih.govrsc.org | |

| Cyclohexyl ester. | Leads to significantly less aspartimide formation compared to the benzyl ester during acidic or tertiary amine treatment. | nih.gov | |

| Backbone Protection | Use of a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen. | Highly beneficial for preventing aspartimide formation in Asp-Gly containing sequences. | iris-biotech.de |

| Novel Protecting Groups | Cyanosulfurylide (CSY) for the Asp side chain. | Completely suppresses aspartimide formation. | iris-biotech.deiris-biotech.de |

Analytical Methodologies for Characterization and Purity Assessment of Z Cys Pmeobzl Oh and Its Derivatives

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating complex mixtures and assessing the purity of synthesized compounds. For Z-Cys(pmeobzl)-OH, High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Profile Analysis

HPLC is a cornerstone technique for evaluating the purity of this compound. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. For protected amino acids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 or C8 columns. The mobile phase typically consists of an aqueous buffer (e.g., containing trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is usually performed using UV absorbance, as the benzyloxycarbonyl (Z) group and the p-methoxybenzyl (pMeOBzl) moiety provide chromophores.

Research findings indicate that HPLC can provide a detailed retention profile, where the retention time of this compound under specific chromatographic conditions serves as a characteristic fingerprint. Deviations in retention time or the presence of additional peaks in the chromatogram suggest the presence of impurities or degradation products nih.govsigmaaldrich.comnih.govgoogle.com. For instance, studies involving protected cysteine derivatives often report retention times in the range of 10-30 minutes depending on the gradient and column used nih.govrsc.org. While specific retention data for this compound is not universally published in a single source, similar protected cysteine derivatives show distinct chromatographic behavior labmartgh.comrsc.orgpeptide.commedchemexpress.com. Purity is typically determined by calculating the area percentage of the main peak relative to the total integrated peak area sigmaaldrich.comlabmartgh.com.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Purity Assessment

Cysteine possesses a chiral center, meaning it exists as enantiomers (L-cysteine and D-cysteine). For applications where stereochemical integrity is crucial, such as in peptide synthesis, assessing the enantiomeric excess (ee) of this compound is vital. Chiral chromatography, often employing chiral stationary phases (CSPs) in HPLC, is the method of choice for this separation cat-online.comresearchgate.netnih.govmdpi.comheraldopenaccess.us. These CSPs are designed to interact stereoselectively with enantiomers, leading to different retention times.

While direct chiral HPLC data for this compound is not extensively detailed in the provided search results, studies on other amino acid enantiomers and their derivatives demonstrate the principle. For example, derivatization with chiral reagents followed by separation on achiral columns or direct separation on chiral columns (e.g., cellulose-based or cyclodextrin-based CSPs) are common strategies cat-online.comresearchgate.netnih.govmdpi.comheraldopenaccess.us. The enantiomeric excess is calculated from the peak areas of the separated enantiomers, typically expressed as a percentage heraldopenaccess.us. For cysteine derivatives, achieving high enantiomeric purity (e.g., >98% ee) is often a requirement for pharmaceutical and biochemical applications cat-online.com.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis and Conformational Studies

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for confirming the structure of this compound. ¹H NMR provides information about the number, type, and connectivity of protons in the molecule. Characteristic signals would be expected for the protons of the benzyloxycarbonyl (Z) group (e.g., aromatic protons and the benzylic CH₂), the cysteine α-proton (α-CH), the β-protons (β-CH₂), and the protons of the p-methoxybenzyl (pMeOBzl) protecting group (aromatic protons and the benzylic CH₂). The chemical shifts and splitting patterns of these signals are diagnostic beilstein-journals.orgscielo.org.mxnih.gov. For example, the benzylic protons of the Z group and the pMeOBzl group typically appear in the region of 4.5-5.5 ppm, while aromatic protons are found between 7.0-7.5 ppm scielo.org.mxnih.gov. The α-CH proton of cysteine usually resonates around 4.0-4.5 ppm, and the β-CH₂ protons around 2.5-3.5 ppm, with their exact positions influenced by the protecting groups scielo.org.mx.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is crucial for verifying the molecular weight of this compound and providing insights into its fragmentation patterns, which further confirm its structure. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound (C₁₇H₂₃NO₅S, MW: 353.43 g/mol ), ESI-MS in negative ion mode would typically detect the [M-H]⁻ ion, while positive ion mode would show the [M+H]⁺ or [M+Na]⁺ adducts.

Fragmentation patterns can reveal the presence of the Z group, the pMeOBzl group, and the cysteine backbone. For instance, the loss of the Z group (C₈H₇O₂⁻, 135 Da) or parts of it, or the loss of the pMeOBzl group (C₈H₇O⁻, 107 Da, or C₈H₉O⁺, 121 Da) would be expected fragments scielo.org.mxniscpr.res.inbvsalud.orgd-nb.info. The molecular weight verification is a primary confirmation of the compound's identity. For example, a study on a related compound, Boc-Cys(pMeOBzl)-OH, lists its molecular weight as 341.4 peptide.com. The exact mass obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

The analytical techniques discussed, particularly HPLC, are vital for monitoring the progress of synthetic reactions involving this compound and for determining the yield of the desired product. By taking aliquots of the reaction mixture at different time points and analyzing them via HPLC, chemists can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions (e.g., temperature, time, reagent stoichiometry) to maximize the yield and purity of this compound or its derivatives.

Advanced Methodological Applications in Cysteine Chemistry Utilizing P Methoxybenzyl Protection

Regioselective Disulfide Bond Formation in Architecturally Complex Peptides

The precise control of disulfide bond formation is critical for the synthesis of biologically active peptides and proteins that contain multiple cysteine residues. The p-methoxybenzyl group plays a significant role in strategies designed to achieve specific disulfide connectivity. nih.govnih.gov

The p-methoxybenzyl group is a key component in orthogonal protection schemes for the directed synthesis of peptides with multiple disulfide bonds. nih.gov Its stability to the mildly acidic conditions used to remove highly acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt), and its resistance to iodine oxidation which cleaves acetamidomethyl (Acm) groups, allows for a stepwise deprotection and oxidation strategy. rsc.org

A typical strategy for a three-disulfide-bonded peptide might involve:

Removal of a trityl group under mild acidic conditions, followed by oxidation to form the first disulfide bond.

Subsequent removal of an Acm group using iodine, leading to the formation of the second disulfide bridge.

Finally, the more robust p-methoxybenzyl group is cleaved under stronger acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF), allowing for the formation of the third and final disulfide bond. rsc.org

This sequential approach ensures that each disulfide bond is formed in a controlled, regioselective manner, preventing the formation of misfolded isomers.

The successful synthesis of complex peptides with multiple, specific disulfide bridges relies on the principle of orthogonality, where each class of protecting group can be removed under specific conditions without affecting the others. rsc.org The p-methoxybenzyl group fits into a category of moderate acid lability, making it an excellent partner for other commonly used protecting groups. nih.govrsc.org

A well-designed orthogonal strategy considers the relative stability of each protecting group. The following table outlines the compatibility of the p-methoxybenzyl group with other standard cysteine protecting groups:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Cys(pmeobzl) |

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM), I₂ | Yes |

| Acetamidomethyl | Acm | Iodine (I₂), heavy metal salts (e.g., Hg(II)) | Yes |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), TFA/DMSO/anisole (B1667542) | No (Similar lability) |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Yes |

This orthogonality allows chemists to choreograph the formation of disulfide bonds in a precise sequence, which is essential for synthesizing complex molecules like conotoxins or insulin (B600854) and its analogues. researchgate.netresearchgate.net The combination of Trt, Acm, and Mob (or MeBzl) is a classic and effective strategy for the regioselective synthesis of peptides containing three disulfide bonds. nih.govnih.govrsc.org

Synthetic Approaches to Protein Semisynthesis Involving Cysteine-Protected Fragments

Protein semisynthesis, the process of ligating a synthetic peptide fragment to a larger, recombinantly expressed protein segment, often relies on the unique reactivity of cysteine. The use of cysteine-protected fragments, including those bearing the p-methoxybenzyl group, is integral to these strategies. researchgate.netnih.gov

In solid-phase peptide synthesis (SPPS), peptide fragments can be prepared with Cys(pmeobzl) incorporated at specific sites. nih.gov This protected cysteine can be at the N-terminus, C-terminus, or within the peptide sequence. The p-methoxybenzyl group is stable during the synthesis and purification of the peptide fragment. Following purification, the protected fragment is ready for ligation. The removal of the pmeobzl group is typically performed during or after the ligation step, often requiring strong acidic conditions which must be compatible with the stability of the entire protein construct. nih.govnih.gov

Innovations in Peptide Ligation Methodologies Utilizing Cysteine Thiol Derivatives

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments. rsc.orgneb.com It involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. The side-chain protection of internal cysteine residues is crucial for the success of NCL.

While the N-terminal cysteine required for ligation must be unprotected, any internal cysteine residues in either peptide fragment must be protected to prevent unwanted side reactions. The Cys(pmeobzl) derivative is suitable for this purpose due to its stability under the neutral pH conditions of NCL. nih.gov After the successful ligation of the peptide backbone, the p-methoxybenzyl group can be removed in a global deprotection step to allow for the subsequent folding and formation of native disulfide bonds. rsc.orgnih.gov

Recent advancements in ligation chemistry continue to rely on the principles of orthogonal protection, where the stability of groups like p-methoxybenzyl is essential for complex multi-piece ligations and the synthesis of large, functional proteins. jst.go.jp

Computational Studies on Cysteine Protecting Group Behavior and Peptide Folding

Computational methods are increasingly used to understand and predict the behavior of amino acid protecting groups and their influence on peptide structure and reactivity. mdpi.com Such studies can provide insights into the mechanisms of deprotection, the relative stability of different protecting groups, and their potential impact on peptide folding.

Theoretical studies have been applied to evaluate the pKa of cysteine residues in different protein environments, which is crucial for understanding their reactivity. mdpi.com Furthermore, computational analyses have been used to compare the acid lability of various cysteine protecting groups, helping to refine orthogonal synthesis strategies. nih.gov

However, a review of the current literature indicates that specific computational studies focusing on the behavior of the p-methoxybenzyl protecting group on cysteine, its influence on local peptide conformation, or its dynamics during deprotection are not extensively documented. While general computational tools exist for studying peptide and protein behavior, dedicated theoretical studies on the nuances of the Cys(pmeobzl) group are an area ripe for future investigation. Such studies could provide a deeper understanding of its stability and help in the rational design of even more complex and efficient peptide synthesis strategies.

Q & A

Basic: What are the critical steps in synthesizing Z-Cys(pmeobzl)-OH, and how do protecting groups influence its stability during peptide synthesis?

Methodological Answer:

The synthesis of this compound involves dual protection of cysteine’s amino (-NH₂) and thiol (-SH) groups. The benzyloxycarbonyl (Z) group protects the amino group, while the para-methoxybenzyl (pmeobzl) group shields the thiol. Key considerations include:

- Protection Strategies : Use of Boc/Z chemistry for stepwise peptide chain assembly, ensuring orthogonal deprotection (e.g., HBr/AcOH for Z-group removal without affecting pmeobzl) .

- Synthetic Routes : Retrosynthesis tools (e.g., one-step synthesis planning via Reaxys/Pistachio databases) suggest coupling protected cysteine with pmeobzl chloride under anhydrous conditions .

- Stability Monitoring : Monitor thiol oxidation risks using HPLC and mass spectrometry, with storage at 2–8°C to prevent degradation .

Advanced: How can researchers resolve discrepancies in reported solubility and photostability data for this compound in nanomaterial applications?

Methodological Answer:

Conflicting data may arise from variations in experimental conditions (e.g., solvent polarity, UV exposure). To address this:

- Controlled Replication : Reproduce synthesis protocols from studies like Zhao et al. (2020), who used l-cysteine analogs to prepare ZnIn₂S₄/In(OH)₃ hollow microspheres, noting solvent systems (e.g., aqueous vs. DMF) .

- Photostability Assays : Conduct time-resolved fluorescence spectroscopy under standardized UV intensities (e.g., 365 nm) to compare degradation rates. Cross-reference with Wang et al. (2015), who linked ZnO’s optical properties to surface hydroxyl groups .

- Data Normalization : Use PubChem’s LogP (3.69) and PSA (101 Ų) to predict solubility trends and validate with experimental measurements .

Basic: What analytical techniques are essential for characterizing this compound purity and structural integrity?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%), referencing PubChem’s SMILES data .

- Spectroscopy :

- Thermal Analysis : Melting point (94–96°C) as a purity indicator; deviations suggest impurities or polymorphic forms .

Advanced: How does this compound enhance the functionalization of ZnO nanostructures, and what experimental parameters optimize its efficacy?

Methodological Answer:

this compound’s thiol group facilitates covalent binding to metal oxides (e.g., ZnO), modifying surface chemistry for applications in photocatalysis or biosensing:

- Surface Functionalization : Follow Yang et al. (2010), who demonstrated ZnO nanorod functionalization via thiol-Zn coordination, enhancing photoluminescence by reducing surface recombination .

- Optimization Steps :

- pH Control : Use neutral buffers to prevent thiol deprotonation and ensure stable Zn-S bonds.

- Molar Ratios : Titrate this compound:ZnO (1:10 to 1:100) to balance ligand density and colloidal stability .

- Post-Synthetic Analysis : Employ TEM/EDAX to verify ligand attachment and XPS to confirm sulfur binding states .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in SDS) .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of dust/aerosols.

- Waste Disposal : Collect organic waste separately; incinerate via certified facilities due to sulfur content .

Advanced: What strategies mitigate racemization risks during this compound incorporation into chiral peptides?

Methodological Answer:

Racemization at cysteine’s chiral center (Cα) can occur under basic/heat conditions. Mitigation approaches include:

- Low-Temperature Coupling : Use DIC/HOBt activation at 0–4°C to minimize base-induced epimerization .

- Monitoring via CD Spectroscopy : Track optical activity changes during chain elongation, comparing to enantiopure standards .

- Solid-Phase Synthesis : Employ Fmoc/tBu protocols with minimal piperidine exposure to preserve stereochemistry .

Basic: How do researchers validate the identity of this compound in novel synthetic batches?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ (m/z 346.103) to theoretical values .

- Elemental Analysis : Confirm C/H/N/S ratios (C: 62.60%, H: 5.51%, N: 4.06%, S: 9.27%) .

- Chiral HPLC : Use a chiral column (e.g., Chiralpak IA) to verify L-configuration retention times .

Advanced: What computational methods predict this compound’s reactivity in non-aqueous solvents?

Methodological Answer:

- DFT Calculations : Model thiol pKa and nucleophilicity in solvents (e.g., DMF vs. THF) using Gaussian09 with B3LYP/6-31G* basis sets .

- Solvent Parameterization : Apply Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates .

- Machine Learning : Train models on Reaxys reaction data to predict optimal coupling conditions (e.g., temperature, catalyst) .

Tables for Quick Reference

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.41 g/mol | PubChem |

| Melting Point | 94–96°C | PubChem |

| LogP | 3.69 | PubChem |

| Key Applications | Peptide synthesis, nanomaterials | Yang et al. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.